molecular formula C14H19NO3S B12735533 N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide CAS No. 88167-12-8

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide

Cat. No.: B12735533
CAS No.: 88167-12-8
M. Wt: 281.37 g/mol
InChI Key: NOSZBYRZNXENKF-VOTSOKGWSA-N
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Description

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide is an organic compound characterized by its unique structure, which includes dimethyl and trimethoxy groups attached to a thiocinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N,N-dimethylthiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocinnamamide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated thiocinnamamide derivatives.

Scientific Research Applications

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.

    N,N-Dimethyl-2-sulfamoylnicotinamide: Used as an analytical standard in various chemical analyses.

    1,3,4-Thiadiazole derivatives: Explored for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide stands out due to its unique combination of dimethyl and trimethoxy groups, which confer specific chemical and biological properties

Properties

CAS No.

88167-12-8

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C14H19NO3S/c1-15(2)13(19)7-6-10-8-11(16-3)14(18-5)12(9-10)17-4/h6-9H,1-5H3/b7-6+

InChI Key

NOSZBYRZNXENKF-VOTSOKGWSA-N

Isomeric SMILES

CN(C)C(=S)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CN(C)C(=S)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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